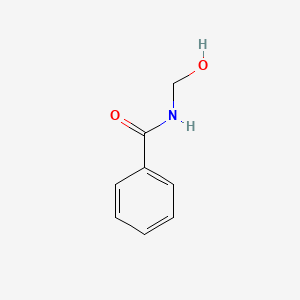

N-(Hydroxymethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5946. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBPDZUBVJZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211930 | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-02-6 | |

| Record name | N-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6282-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF48FI2YOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(Hydroxymethyl)benzamide synthesis from benzamide

An In-depth Technical Guide to the Synthesis of N-(Hydroxymethyl)benzamide from Benzamide

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable reactive intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and addresses critical aspects of process optimization, product characterization, and safety. The methodologies and principles discussed herein are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (C₈H₉NO₂) is a key chemical entity characterized by an N-hydroxymethyl group attached to a benzamide scaffold. This structure imparts a unique reactivity, making it a useful precursor in the synthesis of more complex molecules, including cross-linking agents and various biologically active compounds. The synthesis is fundamentally an addition reaction between benzamide and formaldehyde, a process that can be efficiently controlled through catalysis.

The primary synthetic route involves the direct reaction of benzamide with an aqueous solution of formaldehyde. The efficiency and kinetics of this transformation are highly dependent on the pH of the reaction medium, with both acid and base catalysis being viable pathways.[1][2] This guide will focus on a robust and high-yielding base-catalyzed method, which is often preferred for its straightforward execution and purification.

Reaction Mechanism: A Tale of Two Catalysts

The formation of this compound is a reversible reaction whose mechanism is dictated by the catalytic conditions.[2] Understanding these pathways is crucial for optimizing reaction conditions and maximizing yield.

Base-Catalyzed Mechanism

In alkaline conditions, the reaction proceeds via a specific-base-catalyzed pathway.[1] This mechanism is generally favored for its efficiency at moderate temperatures.

-

Amide Deprotonation: A hydroxide ion (OH⁻) abstracts a proton from the nitrogen atom of benzamide, forming a resonance-stabilized amidate anion. This step significantly increases the nucleophilicity of the nitrogen.

-

Nucleophilic Attack: The highly nucleophilic amidate anion attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated by water, regenerating the hydroxide catalyst and yielding the final this compound product.

Caption: Acid-Catalyzed Synthesis of this compound.

Validated Experimental Protocol (Base-Catalyzed)

This protocol is adapted from established literature procedures, which report yields of approximately 84%. [3]It is designed for reliability and scalability in a standard laboratory setting.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Key Hazards |

| Benzamide | C₇H₇NO | 121.14 | Solid, ≥99% | Irritant |

| Formaldehyde Solution | CH₂O | 30.03 | 37% w/w in H₂O | Toxic, Carcinogen, Sensitizer |

| Potassium Carbonate | K₂CO₃ | 138.21 | Solid, anhydrous | Irritant |

| Deionized Water | H₂O | 18.02 | N/A | None |

| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Flammable |

Equipment

-

250 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Buchner funnel and vacuum flask

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Drying oven or desiccator

Synthesis Workflow Diagram

Caption: Experimental Workflow for this compound Synthesis.

Step-by-Step Procedure

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 12.1 g (0.10 mol) of benzamide and 1.0 g of potassium carbonate in 50 mL of deionized water. Gentle warming may be required to fully dissolve the benzamide.

-

Initial Cooling: Cool the resulting solution to approximately 10-15°C using an ice-water bath.

-

Formaldehyde Addition: While stirring, slowly add 9.0 mL (approx. 0.12 mol) of 37% formaldehyde solution to the flask. Maintain the temperature below 20°C during the addition.

-

Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 12-24 hours. The product will begin to precipitate as a white solid.

-

Isolation: After the reaction period, cool the mixture thoroughly in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the white crystalline solid by suction filtration using a Buchner funnel. Wash the filter cake with two portions of 20 mL ice-cold deionized water to remove unreacted starting materials and catalyst.

-

Purification (Recrystallization): Transfer the crude product to a beaker. Add the minimum amount of hot deionized water required to dissolve the solid completely. If solubility is low, a hot water/ethanol mixture can be used. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Final Collection and Drying: Collect the purified crystals by suction filtration. Dry the product in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50°C) to a constant weight.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following data are characteristic of this compound.

| Analysis Method | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 101-104 °C |

| ¹H NMR (DMSO-d₆) | δ ~8.8 (t, 1H, NH), δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~6.0 (t, 1H, OH), δ ~4.8 (d, 2H, CH₂) |

| FTIR (KBr, cm⁻¹) | ~3300 (O-H stretch, N-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend amide II) |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 151 |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and instrument used. [4][5]

Process Optimization and Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Product loss during work-up or recrystallization. | Increase reaction time; Ensure thorough cooling before filtration; Use minimal hot solvent for recrystallization. |

| Oily Product/No Precipitation | Impurities present; Insufficient cooling. | Ensure purity of starting materials; Scratch the inside of the flask to induce crystallization; Cool for a longer period. |

| Product is Difficult to Filter | Very fine crystals formed due to rapid cooling. | Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. |

| Low Melting Point/Broad Range | Product is impure or wet. | Repeat recrystallization; Ensure the product is completely dry before analysis. |

Critical Safety Protocols

Adherence to strict safety measures is mandatory due to the hazardous nature of the reagents involved, particularly formaldehyde.

-

Engineering Controls: All operations involving formaldehyde must be conducted in a certified chemical fume hood to prevent inhalation of its toxic and carcinogenic vapors. [6][7]An eyewash station and safety shower must be immediately accessible. [6][8]* Personal Protective Equipment (PPE):

-

Reagent Handling:

-

Spill and Waste Management:

-

Spills: In case of a formaldehyde spill, evacuate the area and notify safety personnel immediately. [7][10]Do not attempt to clean up a large spill without proper training and equipment.

-

Waste: Dispose of all chemical waste, including filtrate and contaminated materials, in properly labeled hazardous waste containers according to institutional guidelines.

-

References

-

PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Retrieved from [Link]

-

Ross, L., & Knipe, C. (1988). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 37(8), 1565-1573. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

De Jong, J. I., & De Jonge, J. (1952). A kinetical investigation of the reaction between amides and formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 643-660. Retrieved from [Link]

-

Concordia University. (n.d.). Formaldehyde Safety Guidelines. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. UC Berkeley EH&S. Retrieved from [Link]

-

University of Washington. (n.d.). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. UW Environmental Health & Safety. Retrieved from [Link]

-

Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, March 14). Base Catalyzed Amide Hydrolysis Reactions. YouTube. Retrieved from [Link]

-

Haws Co. (n.d.). REPOST: Nine Safety Tips for Working with Formaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C8H9NO2 | CID 80493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. concordia.ca [concordia.ca]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

- 8. hawsco.com [hawsco.com]

- 9. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 10. ehs.washington.edu [ehs.washington.edu]

An In-depth Technical Guide to N-(Hydroxymethyl)benzamide (CAS 6282-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Hydroxymethyl)benzamide, with the CAS number 6282-02-6, is a carbinolamide of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and analytical characterization. Furthermore, it explores its potential applications in drug development, particularly in the context of prodrug design, and discusses its metabolic relevance.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molar Mass | 151.16 g/mol | [2] |

| Melting Point | 95-100 °C | [2] |

| Boiling Point | 273.17 °C (rough estimate) | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of benzamide with formaldehyde.[4] This reaction is typically carried out in an aqueous or alcoholic medium.

Reaction Scheme

Caption: Synthesis of this compound from benzamide and formaldehyde.

Detailed Experimental Protocol

Materials:

-

Benzamide

-

Formaldehyde solution (37% in water)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzamide in ethanol.

-

To this solution, add a stoichiometric excess of 37% aqueous formaldehyde solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold distilled water to the reaction mixture to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals under vacuum. A typical yield for this procedure is around 84%.[4]

Reactivity and Stability

This compound exhibits characteristic reactivity primarily centered around the hydrolysis of the amide bond and the hydroxymethyl group. Its stability is significantly influenced by pH.

The hydrolysis of this compound can be catalyzed by both acid and base.[5] Under basic conditions, the reaction proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group, followed by the rate-limiting breakdown of the resulting alkoxide to yield benzamide and formaldehyde.[1] This is described as an E1cB-like mechanism. At lower pH, an acid-catalyzed mechanism becomes dominant.[1]

The stability of N-(hydroxymethyl) compounds is a subject of metabolic studies. For instance, this compound has been identified as a major metabolite of N-methylbenzamide in vitro and has also been found as a urinary metabolite.[6] Interestingly, substitutions on the phenyl ring do not significantly affect its stability against degradation to formaldehyde.[6] However, substitution on the nitrogen atom, as seen in N-(hydroxymethyl)-N-methylbenzamide, leads to decreased stability under alkaline conditions.[6]

Hydrolysis Mechanisms

Caption: Simplified reaction pathways for the hydrolysis of this compound.

Analytical Characterization

A comprehensive structural elucidation and purity assessment of this compound is crucial. The following are the standard analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring typically appear in the range of δ 7.4-7.9 ppm.

-

Amide Proton (-NH-): A broad singlet is expected for the amide proton, the chemical shift of which can be solvent-dependent.

-

Hydroxymethyl Protons (-CH₂-OH): The methylene protons adjacent to the nitrogen and hydroxyl group will show a characteristic signal, often a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself will appear as a triplet.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-C=O): A signal for the carbonyl carbon is expected around δ 165-170 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will be observed in the region of δ 127-135 ppm.

-

Hydroxymethyl Carbon (-CH₂-OH): The carbon of the hydroxymethyl group will appear further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching (often broad) |

| ~3060 | Aromatic C-H stretching |

| ~1640 | C=O stretching (Amide I band) |

| ~1580 | N-H bending (Amide II band) |

| ~1400 | C-N stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be observed at m/z 151. Key fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

Applications in Drug Development

The N-(hydroxymethyl)amide moiety is a valuable functional group in medicinal chemistry, primarily for its potential in prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active pharmaceutical ingredient. This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, and inadequate membrane permeability.

This compound itself can be considered a lead compound for the development of more complex molecules. The hydroxymethyl group offers a convenient handle for further chemical modification. For instance, esterification of the hydroxyl group to form N-(acyloxymethyl)benzamides can yield prodrugs that are more lipophilic and can be enzymatically cleaved in the body to release this compound, which then degrades to the parent benzamide and formaldehyde.[7]

While specific therapeutic applications of this compound are not extensively documented, the broader class of benzamide derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Furthermore, N-methylolamides have been investigated for their potential as cytotoxic agents.[8]

Prodrug Activation Pathway

Caption: A potential prodrug activation pathway involving N-(acyloxymethyl)benzamide.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile building block with well-defined chemical properties and reactivity. Its synthesis is straightforward, and its structure can be readily confirmed by standard analytical techniques. The primary interest in this compound for drug development professionals lies in its potential as a scaffold for prodrug design, offering a means to modulate the physicochemical properties of parent amide-containing drugs. Further research into the pharmacological activities of its derivatives could unveil novel therapeutic applications.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

- Tenn, W. J., 3rd, French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Organic letters, 3(1), 75–78.

-

ChemBK. This compound. Available from: [Link]

- Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(11), 1773–1781.

- Nagorski, R. W., & Murphy, J. L. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(49), 7027-7029.

-

PubChem. This compound. Available from: [Link]

-

NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

- Fisher Scientific.

- Thermo Fisher Scientific.

- Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical research, 8(10), 1238–1242.

- Hendry, J. A., Rose, F. L., & Walpole, A. L. (1951). Cytotoxic agents: I, methylolamides with tumour inhibitory activity and related inactive compounds. British journal of pharmacology and chemotherapy, 6(2), 201–234.

Sources

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. prepchem.com [prepchem.com]

- 5. Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic agents: I, methylolamides with tumour inhibitory activity and related inactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

N-(Hydroxymethyl)benzamide: A Technical Guide to its Mechanism of Action as a Formaldehyde-Releasing Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)benzamide is a small molecule of significant interest due to its classification as a formaldehyde-releasing agent. This technical guide provides an in-depth exploration of its mechanism of action, moving beyond simple classification to elucidate the downstream cellular and molecular consequences of its primary function. The core of its biological activity lies in its decomposition to release formaldehyde, a highly reactive one-carbon aldehyde. This controlled release circumvents the challenges associated with the direct administration of volatile and reactive formaldehyde. This guide will detail the cytotoxic effects initiated by the released formaldehyde, including the induction of DNA-protein crosslinks, depletion of intracellular glutathione, and the generation of reactive oxygen species (ROS), which collectively trigger apoptotic cell death. Furthermore, we will explore the modulation of critical signaling pathways, such as the PTEN/PI3K/Akt pathway, by formaldehyde. The therapeutic potential of this mechanism, particularly in the context of oncology and the targeting of cancers with deficiencies in DNA repair pathways, will be a central focus. This document aims to serve as a comprehensive resource, providing both foundational knowledge and detailed experimental insights for professionals in the field of drug discovery and development.

Introduction: The Chemistry and Prodrug Nature of this compound

This compound is a derivative of benzamide characterized by a hydroxymethyl group attached to the nitrogen atom. Its synthesis is typically achieved through the reaction of benzamide with formaldehyde[1]. The key to its biological activity lies in the inherent instability of the N-hydroxymethyl amide linkage, which can undergo decomposition to release formaldehyde and the parent benzamide molecule. This property positions this compound as a prodrug, where the active cytotoxic agent is formaldehyde.

The controlled release of formaldehyde from this compound offers a significant advantage in experimental and potential therapeutic settings. It allows for a more sustained and localized delivery of formaldehyde compared to the direct administration of formaldehyde, which is a volatile and highly reactive gas. The stability and rate of formaldehyde release can be influenced by factors such as pH and enzymatic activity, a principle that has been explored in the design of various N-hydroxymethyl-containing prodrugs[2].

The Core Mechanism: Formaldehyde Release and its Molecular Consequences

The central tenet of this compound's mechanism of action is the liberation of formaldehyde. Endogenous formaldehyde is a natural metabolic byproduct, but elevated levels are cytotoxic[3]. The controlled release from this compound can artificially elevate intracellular formaldehyde concentrations, leading to a cascade of cellular events.

Induction of DNA Damage and DNA-Protein Crosslinks

Formaldehyde is a known genotoxic agent that readily reacts with biological macromolecules[4]. One of its primary modes of action is the formation of covalent crosslinks, particularly between DNA and proteins (DNA-protein crosslinks, DPCs)[5][6]. These lesions are highly cytotoxic as they physically block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription[5][7]. The formation of DPCs is a hallmark of formaldehyde exposure and is considered a key contributor to its cytotoxic and carcinogenic effects[4]. The controlled release of formaldehyde from this compound can be harnessed to induce these cytotoxic DNA lesions specifically in target cells.

dot

Figure 2: Formaldehyde-induced glutathione depletion and oxidative stress.

Modulation of Cellular Signaling Pathways

The cytotoxic effects of formaldehyde released from this compound are also mediated through the modulation of key intracellular signaling pathways.

The PTEN/PI3K/Akt Pathway

Research has indicated that formaldehyde can induce apoptosis in bone marrow cells through the PTEN/PI3K/Akt signaling pathway.[8] Formaldehyde exposure has been shown to downregulate the tumor suppressor PTEN, leading to the activation of the PI3K/Akt pathway, which is typically associated with cell survival. However, in this context, the subsequent upregulation of pro-apoptotic proteins like Bax and caspases-3 and -9 suggests a complex interplay where the initial pro-survival signal is overridden, ultimately leading to programmed cell death.[8]

dot

Figure 3: Modulation of the PTEN/PI3K/Akt pathway by formaldehyde.

Therapeutic Potential in Oncology

The mechanism of action of this compound as a formaldehyde-releasing prodrug holds significant promise for cancer therapy. The ability to induce high levels of DNA damage and oxidative stress makes it a potent cytotoxic agent.

Targeting Cancers with Deficient DNA Repair

A particularly attractive therapeutic strategy is the use of formaldehyde-releasing agents to target cancer cells with deficiencies in DNA repair pathways, such as those with mutations in the Fanconi anemia (FANC) or BRCA genes.[9] These cells are inherently more sensitive to DNA crosslinking agents. The controlled release of formaldehyde from a prodrug like this compound could selectively kill these cancer cells while minimizing toxicity to healthy cells with proficient DNA repair mechanisms.[9]

Overcoming Drug Resistance

Formaldehyde-releasing prodrugs have also shown potential in overcoming resistance to conventional chemotherapeutic agents like doxorubicin.[10] By introducing a different mechanism of cell killing that is not dependent on the pathways through which resistance develops, these prodrugs can re-sensitize resistant cancer cells to treatment.[10]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from benzamide and formaldehyde.

Materials:

-

Benzamide

-

Formaldehyde solution (37%)

-

Potassium carbonate

-

Distilled water

-

Ethanol

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolve benzamide in ethanol in a round bottom flask.

-

Add potassium carbonate to the solution and stir.

-

Slowly add formaldehyde solution to the stirring mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into cold distilled water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold distilled water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to purify.

-

Dry the purified this compound crystals.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Potential for Benzamide-Related Activities

While the primary mechanism of this compound is formaldehyde release, it is important to consider the potential biological activities of its parent molecule, benzamide, and other benzamide derivatives. Benzamides are a class of compounds with diverse pharmacological properties, including activity as histone deacetylase (HDAC) inhibitors.[11][12][13][14] Although there is no direct evidence for this compound itself acting as an HDAC inhibitor, the benzamide moiety could potentially contribute to its overall biological effect. Further investigation into this possibility is warranted.

Conclusion

This compound's mechanism of action is multifaceted, with its role as a formaldehyde-releasing prodrug being the central and most well-supported aspect. The controlled release of formaldehyde induces a potent cytotoxic effect through the induction of DNA damage, depletion of intracellular glutathione, and generation of oxidative stress, ultimately leading to apoptosis. This mechanism holds significant therapeutic potential, particularly in the context of targeted cancer therapy. This technical guide provides a comprehensive overview for researchers and drug development professionals, offering a foundation for further exploration and application of this compound and similar formaldehyde-releasing compounds in the pursuit of novel therapeutic strategies.

References

-

Deciphering Functions of Intracellular Formaldehyde: Linking Cancer and Aldehyde Metabolism. (2018). Biochemistry. [Link]

-

Formaldehyde and glutaraldehyde and nasal cytotoxicity: case study within the context of the 2006 IPCS Human Framework for the Analysis of a cancer mode of action for humans. (n.d.). PubMed. [Link]

-

Toxicokinetics and Modes of Action of Formaldehyde. (2011). In Review of the Environmental Protection Agency's Draft IRIS Assessment of Formaldehyde. National Academies Press (US). [Link]

-

Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species. (2008). Cancer Chemotherapy and Pharmacology, 62(3), 471–482. [Link]

-

Formaldehyde promotes and inhibits the proliferation of cultured tumour and endothelial cells. (2000). Cell Proliferation, 33(2), 109–117. [Link]

-

Acid-specific formaldehyde donor is a potential, dual targeting cancer chemotherapeutic/chemo preventive drug for FANC/BRCA-mutant cancer. (2019). Oncotarget, 10(68), 7243–7254. [Link]

-

Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. (2008). Drug Discoveries & Therapeutics, 2(4), 211–215. [Link]

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2018). Frontiers in Chemistry, 6, 333. [Link]

-

Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway. (2019). Molecular Medicine Reports, 19(4), 2871–2878. [Link]

-

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019). Journal of Medicinal Chemistry, 62(13), 6175–6187. [Link]

-

Potent Histone Deacetylase Inhibitors: N-hydroxybenzamides With Antitumor Activities. (2004). Bioorganic & Medicinal Chemistry, 12(16), 4379–4384. [Link]

-

Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2000). Journal of Medicinal Chemistry, 43(25), 4910–4913. [Link]

-

Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance. (2008). Cancer Chemotherapy and Pharmacology, 62(3), 483–494. [Link]

-

Human Endogenous Formaldehyde as an Anticancer Metabolite: Its Oxidation Downregulation May Be a Means of Improving Therapy. (2018). BioEssays, 40(12), e1800136. [Link]

-

Your prodrug releases formaldehyde: should you be concerned? No!. (2008). Journal of Pharmaceutical Sciences, 97(10), 4177–4183. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

-

The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1983). Biochemical Pharmacology, 32(11), 1773–1781. [Link]

-

Crosslinking of DNA. (n.d.). Wikipedia. [Link]

-

Anticancer prodrugs of butyric acid and formaldehyde protect against doxorubicin-induced cardiotoxicity. (2008). British Journal of Cancer, 98(2), 354–361. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]

-

N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs I: N-hydroxymethylation of uracils. (1981). Journal of Pharmaceutical Sciences, 70(8), 850–854. [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. [Link]

-

Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (n.d.). AWS. [Link]

-

Formaldehyde and Cancer Risk. (2024). American Cancer Society. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(10), 2469. [Link]

-

Formaldehyde and Cancer Risk. (2011). National Cancer Institute. [Link]

-

Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (2014). Molecules, 19(11), 18775–18793. [Link]

-

Formation and Repair of Interstrand Cross-Links in DNA. (2005). Chemical Reviews, 105(4), 1137–1172. [Link]

-

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019). ResearchGate. [Link]

-

Crosslinking of DNA. (n.d.). Bionity.com. [Link]

-

DNA Crosslinking and Ligation. (n.d.). Glen Research. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs I: N-hydroxymethylation of uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Endogenous Formaldehyde as an Anticancer Metabolite: Its Oxidation Downregulation May Be a Means of Improving Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency’s Draft IRIS Assessment of Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 6. Crosslinking_of_DNA [bionity.com]

- 7. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Acid-specific formaldehyde donor is a potential, dual targeting cancer chemotherapeutic/chemo preventive drug for FANC/BRCA-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Hydroxymethyl)benzamide IUPAC name and structure

An In-Depth Technical Guide to N-(Hydroxymethyl)benzamide: Structure, Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key carbinolamide intermediate. It is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, mechanistic behavior, and relevance in metabolic pathways and pharmaceutical science.

Introduction: The Significance of a Simple Carbinolamide

This compound (also known as N-methylolbenzamide) is a derivative of benzamide characterized by a hydroxymethyl group attached to the amide nitrogen. While structurally unassuming, this compound serves as a crucial model for understanding the chemistry of carbinolamides, a functional group of significant interest in biology and pharmacology. Carbinolamides are key intermediates in the metabolic oxidation of N-methylamides and have been implicated in the mechanism of action of certain drugs and the bioactivation of xenobiotics.[1][2] Furthermore, the broader class of benzamides exhibits a wide spectrum of pharmacological activities, making the study of their derivatives and metabolites, such as this compound, essential for drug design and development.[3][4] This guide delves into the core chemical principles governing this molecule, providing a foundation for its application in advanced research.

Nomenclature and Chemical Structure

A precise understanding of a molecule begins with its unambiguous identification and structure.

-

IUPAC Name : this compound[5]

-

Synonyms : N-Methylolbenzamide, Benzamidomethanol

The structure consists of a primary amide where the nitrogen atom is substituted with a hydroxymethyl group, which is in turn attached to a benzoyl group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on established literature procedures for the preparation of this compound. [8]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, suspend benzamide (1.0 eq) in an appropriate solvent such as methanol.

-

Addition of Formaldehyde : Add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.1 eq) to the suspension.

-

Catalysis : Add a catalytic amount of a weak base, such as potassium carbonate (K₂CO₃), to the mixture. The base facilitates the reaction without promoting significant side reactions.

-

Reaction : Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

-

Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carbinolamide functionality, which can undergo breakdown to its constituent amide and aldehyde. This process is highly dependent on pH.

Acid and Base-Catalyzed Decomposition

Kinetic studies have demonstrated that the decomposition of this compound is subject to both specific acid and specific base catalysis. [9][10]

-

Under Acidic Conditions : The reaction is first-order with respect to the hydronium ion concentration. Protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a resonance-stabilized N-acyliminium ion intermediate, which is then hydrolyzed to benzamide and formaldehyde.

-

Under Basic Conditions : The reaction exhibits a first-order dependence on the hydroxide ion concentration at lower pH values. [10]The mechanism proceeds via a specific-base catalyzed deprotonation of the hydroxyl group to form an alkoxide intermediate. This is followed by a rate-limiting breakdown of the alkoxide to yield the benzamidate anion and formaldehyde (an E1cB-like mechanism). [11]At very high hydroxide concentrations (e.g., > 0.1 M), the reaction rate becomes pH-independent, as the deprotonation of the hydroxyl group approaches completion. [10] The pKa of the hydroxyl group in this compound has been determined to be approximately 13.05, which is consistent with the observed transition to zero-order dependence on hydroxide at high pH. [12]

Caption: Simplified mechanism for the base-catalyzed breakdown of this compound.

Relevance in Drug Development and Metabolism

While this compound itself is not a therapeutic agent, its formation and reactivity are highly relevant to drug development for several reasons:

-

Metabolic Intermediate : It is a known metabolite of N-methylbenzamide and related compounds. [1]The metabolic N-demethylation of many drugs proceeds via the formation of such N-hydroxymethyl (carbinolamide) intermediates. The stability and subsequent reactivity of these intermediates can influence the drug's pharmacokinetic profile and potential for toxicity.

-

Prodrug Design : The carbinolamide linkage is explored in prodrug design. N-acyloxyalkyl derivatives, which hydrolyze to form N-hydroxymethyl intermediates, are a common strategy to improve the delivery of NH-acidic drugs. [11]Understanding the kinetics of the breakdown of the resulting N-(hydroxymethyl) amide is crucial for predicting the rate of active drug release.

-

Model for Biological Reactions : The compound is an excellent model for studying the reactivity of carbinolamide intermediates found in biological systems, such as in the peptidylglycine α-amidating monooxygenase (PAM) mediated transformation of peptides. [10]

Experimental Protocol: Kinetic Analysis of Hydrolysis

This protocol outlines a method for studying the kinetics of this compound decomposition under basic conditions using UV-Vis spectrophotometry.

-

Preparation of Solutions :

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

Prepare a series of aqueous buffer solutions of known pH (e.g., pH 10 to 13) with constant ionic strength, maintained using KCl (e.g., 1.0 M). [10]For higher pH, use standard solutions of KOH.

-

-

Spectrophotometer Setup :

-

Set a UV-Vis spectrophotometer to a wavelength where the product (benzamide) and reactant have a significant difference in absorbance. The conversion can be followed by monitoring the disappearance of the reactant or the appearance of the benzamide.

-

Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C). [10]3. Kinetic Run :

-

Pipette the aqueous buffer solution into a quartz cuvette.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette to achieve a final concentration of approximately 1 x 10⁻⁴ M. [12]Mix rapidly.

-

Immediately begin recording the absorbance change over time.

-

-

Data Analysis :

-

The reaction should follow first-order kinetics. Plot the natural logarithm of the absorbance change (ln(A∞ - At)) versus time.

-

The slope of the resulting linear plot will be equal to -k_obsd, where k_obsd is the observed pseudo-first-order rate constant.

-

Repeat the experiment at various hydroxide concentrations to determine the relationship between k_obsd and [OH⁻].

-

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Identification :

-

Causes serious eye irritation (H319). [5][13] * Causes skin irritation (H315). [13] * May cause respiratory irritation (H335). [5][14] * Harmful if swallowed (H302) has also been reported in some classifications. [5]* Recommended Personal Protective Equipment (PPE) :

-

Wear protective gloves, chemical safety goggles, and a lab coat. [15] * Use only in a well-ventilated area or under a chemical fume hood. [13]* Handling and Storage :

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust. [15] * Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [15]* First Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [13] * Skin : Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists. [13] * Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [13] * Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. [15]

-

Conclusion

This compound is more than a simple organic molecule; it is a fundamental tool for understanding complex chemical and biological processes. Its well-characterized synthesis and predictable, pH-dependent reactivity make it an ideal model system for studying carbinolamide stability, metabolic pathways of N-alkylated drugs, and the principles of prodrug design. For researchers in medicinal chemistry and drug metabolism, a thorough grasp of the properties and behavior of this compound provides invaluable insight into the intricate interplay of structure, stability, and biological activity.

References

-

PubChem. This compound | C8H9NO2 | CID 80493. [Link]

-

PrepChem. Synthesis of this compound. [Link]

-

PubChem. 4-(Hydroxymethyl)benzamide | C8H9NO2 | CID 584760. [Link]

-

PubChemLite. This compound (C8H9NO2). [Link]

-

PubMed. Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. [Link]

-

ACS Publications. Kinetic Dependence of the Aqueous Reaction of this compound Derivatives upon Addition of Electron-Withdrawing Groups. Organic Letters. [Link]

-

PubMed. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. [Link]

-

NIST WebBook. This compound. [Link]

-

Automated Topology Builder (ATB). N-hydroxymethylbenzamide. [Link]

-

ElectronicsAndBooks. Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. [Link]

-

AWS. Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. [Link]

-

PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

-

Wikidata. This compound. [Link]

-

MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]

-

ResearchGate. Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants | Request PDF. [Link]

Sources

- 1. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C8H9NO2 | CID 80493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Metabolic Pathway of N-(Hydroxymethyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Hydroxymethyl)benzamide is a carbinolamide that serves as a crucial intermediate in the metabolism of various xenobiotics, particularly N-methylated benzamide derivatives. Its metabolic fate is of significant interest in pharmacology and toxicology, as the pathway dictates the generation of subsequent, potentially reactive or inactive, metabolites. This guide provides a comprehensive overview of the this compound metabolic pathway, detailing the core enzymatic transformations, the chemical stability of intermediates, and the established methodologies for its investigation. We will explore the enzymatic oxidation leading to the formation of an unstable N-formyl derivative, which subsequently degrades to benzamide, a key end-product of this metabolic route. This document synthesizes current knowledge to provide a robust framework for professionals engaged in drug metabolism and safety assessment.

Introduction: The Significance of this compound

This compound belongs to the class of N-hydroxymethyl compounds, or carbinolamides, which are frequently generated during the oxidative metabolism of N-alkylamides.[1][2] It is a primary and well-characterized metabolite of N-methylbenzamide, identified both in vitro and in vivo.[1] The study of its metabolic pathway is critical for several reasons:

-

Predictive Toxicology: Understanding how this compound is processed in the body helps predict the toxic potential of parent compounds. The stability and subsequent reactions of this intermediate determine whether detoxification or bioactivation occurs.

-

Drug Development: For N-alkylamide-containing drug candidates, this pathway is a primary route of metabolic clearance. Characterizing these transformations is essential for understanding a drug's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.

-

Mechanistic Insights: The pathway serves as a model for the metabolism of a broad class of xenobiotics, providing insights into the enzymatic processes governing the fate of carbinolamide intermediates.

This guide will deconstruct the metabolic cascade, focusing on the key enzymatic players and the chemical logic that underpins the transformation of this compound.

The Core Metabolic Pathway: From Hydroxymethylation to Benzamide

The metabolism of this compound is primarily a two-step process involving an initial enzymatic oxidation followed by a rapid chemical degradation.

Step 1: Enzymatic Oxidation to N-Formylbenzamide

The central metabolic event is the oxidation of the hydroxymethyl group. This biotransformation is catalyzed predominantly by cytosolic dehydrogenases.[3]

-

Enzymes Involved: Studies have demonstrated that this conversion is effectively catalyzed by alcohol dehydrogenase (ADH) in the presence of the cofactor NAD+.[3] The broad family of aldehyde dehydrogenases (ALDHs) is also implicated, as these enzymes are well-known for catalyzing the NAD(P)+-dependent oxidation of a wide array of aldehydes to their corresponding carboxylic acids.[4][5]

-

Reaction Product: The enzymatic oxidation of this compound yields N-Formylbenzamide .[3] This metabolite has been identified in incubations with mouse liver preparations and isolated hepatocytes.[3]

Step 2: Chemical Degradation to Benzamide

A critical feature of this pathway is the inherent instability of the N-Formylbenzamide intermediate.

-

Instability: Unlike this compound, which is relatively stable, N-Formylbenzamide rapidly degrades to Benzamide in aqueous environments at physiological pH.[3] One study reported a half-life of just 7.8 minutes at pH 7.4.[3]

-

Mechanism: This degradation is a chemical hydrolysis reaction, suggesting that benzamide formation is a direct, non-enzymatic consequence of N-formylbenzamide production.[3]

The overall metabolic cascade can be summarized as follows:

Factors Influencing Stability and Reactivity

The chemical stability of N-(hydroxymethyl) compounds is a key determinant of their metabolic fate and toxicological profile.

-

Substitution on Nitrogen: Substitution on the amide nitrogen significantly affects stability. For example, N-(hydroxymethyl)-N-methylbenzamide (a metabolite of N,N-dimethylbenzamide) is considerably less stable than this compound and is more prone to degradation that releases formaldehyde.[1]

-

Aromatic Ring Substitution: Substitution on the phenyl ring (e.g., 4-chloro or 4-t-butyl) does not appear to significantly decrease the stability of this compound derivatives under physiological conditions.[1]

-

Electrophilicity: While this compound itself is not a potent electrophile, its esters (e.g., N-(acetoxymethyl)-4-chlorobenzamide) can act as precursors to reactive electrophilic species.[2] However, studies suggest that this compound is not typically biotransformed into such reactive electrophiles by microsomal enzymes.[2]

Methodologies for Studying the Metabolic Pathway

A multi-faceted approach is required to fully characterize the metabolism of this compound. The choice of methodology depends on the specific question being addressed, from enzyme identification to pharmacokinetic analysis.

In Vitro Experimental Protocols

Causality: In vitro systems are indispensable for isolating specific metabolic steps and identifying the enzymes responsible. They provide a controlled environment to study kinetics and inhibition, free from the complexities of a whole organism.

Protocol 1: Liver Subcellular Fraction Incubations

This protocol is designed to identify the primary subcellular location of metabolic activity and characterize the cofactor requirements.

-

Preparation: Obtain liver S9, microsomal, and cytosolic fractions from a relevant species (e.g., mouse, human).

-

Incubation Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate, pH 7.4).

-

Substrate: this compound (typically 10-100 µM).

-

Protein: Liver fraction (e.g., 1 mg/mL).

-

Cofactors: Include NAD+ (for dehydrogenase activity). A control group without NAD+ is essential to confirm cofactor dependency.

-

-

Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate. Incubate for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites (N-Formylbenzamide, Benzamide) using LC-MS/MS.

Protocol 2: Recombinant Enzyme Assays

This approach provides definitive evidence for the involvement of a specific enzyme (e.g., a particular ALDH isoform).

-

System: Use a commercially available recombinant human enzyme (e.g., ALDH1A1, horse liver ADH).

-

Incubation: Follow the same general procedure as for subcellular fractions, but replace the liver fraction with the purified enzyme at an appropriate concentration.

-

Inhibition (Optional): To further confirm the enzyme's role, include a known inhibitor. For example, pyrazole can be used to inhibit alcohol dehydrogenase.[3]

-

Analysis: Quantify metabolite formation via LC-MS/MS to determine the enzyme's catalytic activity towards this compound.

In Vivo Studies

Causality: While in vitro studies identify potential pathways, in vivo experiments confirm that these pathways are operational and relevant within a complete biological system. They are essential for understanding the overall disposition and excretion of the compound.

Protocol 3: Animal Metabolism Study

-

Dosing: Administer this compound to a suitable animal model (e.g., BALB/c mice) via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over a period of 24-48 hours. Blood samples can also be collected at specific time points to determine plasma pharmacokinetics.

-

Sample Processing:

-

Urine: Centrifuge to remove debris. May require treatment with β-glucuronidase/sulfatase to cleave conjugates.

-

Plasma: Separate from whole blood by centrifugation.

-

Feces: Homogenize in a suitable solvent and extract.

-

-

Analysis: Use high-resolution LC-MS/MS to analyze the processed samples. Compare the retention times and mass spectra against authentic standards of suspected metabolites (e.g., N-Formylbenzamide, Benzamide) to confirm their identity.[3]

Quantitative Data and Observations

The following table summarizes key findings from published literature regarding the stability and metabolism of this compound and related compounds.

| Compound/System | Observation | Quantitative Data | Reference |

| N-Formylbenzamide | Chemical Stability | Half-life (t½) = 7.8 minutes | [3] |

| (in buffer, pH 7.4) | |||

| This compound | Metabolic Conversion | Identified as a major in vitro and urinary metabolite of N-methylbenzamide. | [1] |

| This compound | Enzymatic Activity | Metabolism occurs predominantly in 9000g and microsomal supernatant fractions. | [3] |

| Horse Liver ADH | Catalytic Activity | Catalyzes the conversion of this compound to its metabolites. | [3] |

| Activity is inhibitable by pyrazole. | |||

| N-(hydroxymethyl)-N-methylbenzamide | Chemical Stability | Less stable than this compound under alkaline conditions. | [1] |

| Degradation Product | Degrades to produce formaldehyde. | [1] |

Conclusion and Future Directions

The metabolic pathway of this compound is a well-defined route initiated by enzymatic oxidation via dehydrogenases to form N-Formylbenzamide, which subsequently undergoes rapid chemical hydrolysis to Benzamide. This pathway is a cornerstone of N-alkylbenzamide metabolism and serves as a critical detoxification route.

For drug development professionals, a thorough understanding of this pathway is essential. Key considerations for future research should include:

-

Isoform-Specific Contributions: Elucidating the specific human ALDH and ADH isoforms responsible for the initial oxidation step.

-

Quantitative Pharmacokinetics: Developing robust pharmacokinetic models that incorporate the rates of both the enzymatic and chemical steps to better predict the in vivo clearance of parent drugs.

-

Interspecies Differences: Characterizing potential differences in this pathway across preclinical species and humans to improve the accuracy of toxicological risk assessment.

By continuing to refine our understanding of these fundamental metabolic processes, the scientific community can enhance its ability to design safer, more effective therapeutic agents.

References

-

Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. [Link]

-

Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life Sciences. [Link]

-

Nagorski, R. W., & French, N. L. (2002). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. Synthesis of this compound. PrepChem.com. [Link]

-

Gescher, A., Hickman, J. A., & Stevens, M. F. (1979). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical Pharmacology. [Link]

-

Nagorski, R. W., & French, N. L. (2002). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ResearchGate. [Link]

-

French, N. L., & Nagorski, R. W. (2004). Previously studied this compound (6) and... ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80493, this compound. PubChem. [Link]

-

French, N. L., & Nagorski, R. W. (2002). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. The Journal of Organic Chemistry. [Link]

-

French, N. L., & Nagorski, R. W. (2010). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. The Journal of Organic Chemistry. [Link]

-

Jackson, V., Pappa, A., & Estey, T. (2004). Role of human aldehyde dehydrogenases in endobiotic and xenobiotic metabolism. Drug Metabolism Reviews. [Link]

-

Jackson, V., Pappa, A., & Estey, T. (2013). Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells. Progress in Retinal and Eye Research. [Link]

-

Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Link]

-

Center for Research on Ingredient Safety. (2023). Everyday Toxicology – Metabolism. Michigan State University. [Link]

-

Nagorski, R. W., & French, N. L. (2009). Rapid amidic hydrolysis: A competitive reaction pathway under basic conditions for this compound derivatives bearing electron-donating groups. Tetrahedron Letters. [Link]

Sources

- 1. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of aldehyde dehydrogenases in endogenous and xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Hydroxymethyl)benzamide as a Metabolite of N-Methylbenzamide: A Technical Guide for Drug Development Professionals

Abstract

The metabolic fate of xenobiotics is a cornerstone of drug development, influencing efficacy, safety, and pharmacokinetic profiles. For N-alkyl amides, a common structural motif in pharmaceuticals, oxidative metabolism is a primary route of biotransformation. This technical guide provides an in-depth exploration of the metabolic conversion of N-methylbenzamide to its N-(hydroxymethyl)benzamide metabolite. We will delve into the enzymatic machinery responsible for this transformation, provide detailed protocols for its in vitro study, discuss analytical methodologies for quantification, and consider the toxicological and pharmacological implications. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Introduction: The Significance of N-Alkyl Amide Metabolism

N-alkyl amides are prevalent in a wide array of therapeutic agents, contributing to their chemical stability and biological activity. The in vivo disposition of these compounds is frequently dictated by oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] A common metabolic pathway for N-methylated compounds is N-demethylation, a process that can significantly alter the pharmacological and toxicological properties of the parent molecule.

N-methylbenzamide serves as a valuable model substrate for investigating the metabolism of more complex N-alkyl amide-containing drugs. Its metabolism to this compound represents a critical initial step in the N-demethylation cascade.[3] Understanding the kinetics and enzyme-specificity of this hydroxylation is paramount for predicting potential drug-drug interactions and inter-individual variability in drug response.

This guide will provide a detailed examination of the scientific principles and practical methodologies for studying the formation of this compound from N-methylbenzamide.

The Metabolic Pathway: From N-Methyl to N-(Hydroxymethyl)

The conversion of N-methylbenzamide to this compound is an oxidative process catalyzed by cytochrome P450 enzymes.[1][2] This reaction involves the hydroxylation of the N-methyl group, forming a carbinolamide intermediate.

The Role of Cytochrome P450

Cytochrome P450 enzymes, a diverse group of heme-containing monooxygenases, are the primary drivers of phase I metabolism for a vast number of xenobiotics.[1][2] The N-demethylation of N-methylbenzamide is initiated by a CYP-mediated oxidation. While the specific CYP isozymes responsible for the metabolism of N-methylbenzamide are not definitively established in the literature, it is highly probable that major drug-metabolizing enzymes such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are involved, given their broad substrate specificities for N-dealkylation reactions.[4][5]

The catalytic cycle involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the C-H bond of the N-methyl group.

Caption: Metabolic conversion of N-methylbenzamide.

The Unstable Intermediate: this compound

This compound is a carbinolamide, a class of compounds that are often unstable and can spontaneously decompose to the corresponding N-dealkylated product (benzamide) and formaldehyde.[3] The stability of this intermediate is influenced by factors such as pH and the presence of substituents on the aromatic ring.[3]

Experimental Protocols

A robust in vitro system is essential for characterizing the metabolism of N-methylbenzamide. The following protocols provide a framework for conducting these studies.

Synthesis of this compound Standard

A chemical standard of this compound is necessary for analytical method development and quantification.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve benzamide in water.

-

Addition of Formaldehyde: Add an aqueous solution of formaldehyde to the benzamide solution.

-

Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the product can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization to yield this compound.[6]

In Vitro Metabolism using Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro metabolism studies.[7]

Protocol:

-

Thawing Microsomes: Rapidly thaw cryopreserved liver microsomes (human or other species of interest) in a 37°C water bath.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

N-methylbenzamide (dissolved in a suitable organic solvent, final concentration typically in the low micromolar range)

-

Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration typically 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of this compound and the depletion of N-methylbenzamide using a validated analytical method.[7][8]

Caption: Workflow for in vitro microsomal metabolism.

Identification of Involved Cytochrome P450 Isozymes

To identify the specific CYP isozymes responsible for N-methylbenzamide metabolism, two primary approaches can be employed:[1][2]

-

Recombinant Human CYPs: Incubate N-methylbenzamide with a panel of individual recombinant human CYP enzymes to determine which isozymes are capable of forming this compound.

-

Chemical Inhibition Studies: In human liver microsomes, co-incubate N-methylbenzamide with known selective inhibitors of major CYP isozymes. A significant reduction in the formation of the metabolite in the presence of a specific inhibitor implicates that isozyme in the metabolic pathway.[4]

Analytical Methodologies